TRELAGLIPTIN TRELAGLIPTIN
Brand Name: Vulcanchem
CAS No.:
VCID: VC13597132
InChI: InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3
SMILES: CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol

TRELAGLIPTIN

CAS No.:

Cat. No.: VC13597132

Molecular Formula: C18H20FN5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

TRELAGLIPTIN -

Specification

Molecular Formula C18H20FN5O2
Molecular Weight 357.4 g/mol
IUPAC Name 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile
Standard InChI InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3
Standard InChI Key IWYJYHUNXVAVAA-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N
Canonical SMILES CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Introduction

Chemical Structure and Properties

Trelagliptin’s molecular formula is C₁₈H₂₀FN₅O₂, with a molecular weight of 357.4 g/mol . The compound features a fluorobenzonitrile moiety linked to a methyl-substituted pyrimidinedione core and a piperidine amine group (Figure 1) .

Table 1: Key Chemical Properties of Trelagliptin

PropertyValueSource
Molecular FormulaC₁₈H₂₀FN₅O₂
Molecular Weight357.4 g/mol
SolubilityLow aqueous solubility
Crystal SystemMonoclinic, space group P 21
Selectivity (DPP-4/DPP-8)>10,000-fold

The crystalline structure of trelagliptin succinate (its commercial form) has been characterized via X-ray diffraction, revealing a monoclinic lattice with unit cell dimensions a = 7.1057 Å, b = 7.8894 Å, and c = 15.5407 Å .

Mechanism of Action

Trelagliptin inhibits DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving active incretins, it enhances glucose-dependent insulin secretion and suppresses glucagon release .

Potency and Selectivity

In vitro studies demonstrate trelagliptin’s 12-fold greater potency against DPP-4 compared to sitagliptin (IC₅₀ = 0.9 nM vs. 11 nM) and 4-fold greater potency than alogliptin . It exhibits >10,000-fold selectivity over related proteases (e.g., DPP-8, DPP-9), minimizing off-target effects . Kinetic studies reveal reversible, competitive inhibition with a dissociation half-life of ~30 minutes, contributing to sustained activity .

Insulin Resistance Modulation

Beyond DPP-4 inhibition, trelagliptin succinate enhances insulin sensitivity via the PI3K/Akt pathway, upregulating phosphorylated IRS-1 and Akt in adipocytes. This promotes GLUT4 translocation and glucose uptake, reducing free fatty acid and resistin secretion .

Pharmacokinetics and Pharmacodynamics

Absorption and Elimination

After oral administration, trelagliptin reaches peak plasma concentration in 2–4 hours, with a terminal half-life of ~50 hours, enabling weekly dosing . Steady-state concentrations are achieved by the fourth dose, with 60–70% renal excretion .

Pharmacodynamic Effects

In a 12-week study, trelagliptin (100 mg/week) reduced HbA1c by −0.63% (95% CI: −0.83 to −0.44) versus placebo when added to insulin therapy . Postprandial glucose excursions decreased by 15–20% in meal tolerance tests .

Clinical Efficacy

Monotherapy

In drug-naïve patients, trelagliptin monotherapy achieved HbA1c reductions of −0.9% to −1.2% over 24 weeks, comparable to daily DPP-4 inhibitors . A phase III trial (N=102) showed non-inferiority to vildagliptin (daily) in HbA1c reduction (Δ = −0.15%, p = 0.21) .

Combination Therapy

Table 2: Efficacy of Trelagliptin in Combination Regimens

Study DesignHbA1c ReductionKey FindingsSource
Add-on to insulin (N=240)−0.63%No severe hypoglycemia
With metformin (N=58)−1.1%72% achieved HbA1c <7%
ParameterTrelagliptinOmarigliptin
Hypoglycemia Rate1.2%1.5%
Discontinuations2.8%3.1%
Source

Synthesis and Manufacturing

Trelagliptin is synthesized via a four-step process:

  • Alkylation: 3-methyl-6-chlorouracil with 2-cyano-5-fluorobenzyl bromide .

  • Nucleophilic Substitution: Reaction with (R)-3-Boc-aminopiperidine .

  • Deprotection: Acid hydrolysis to remove Boc groups .

  • Salt Formation: Succinate crystallization for stability .

Optimized bromination of 4-fluoro-2-methylbenzonitrile improved yield to 85%, reducing impurities .

Future Directions

Ongoing research explores trelagliptin’s role in prediabetes and non-alcoholic fatty liver disease. A phase IV post-marketing surveillance study (NCT03555591) will evaluate long-term safety in 3,000 patients over 5 years .

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